4-Methyl-1-pentene
Overview
Description
4-Methyl-1-pentene is an organic compound with the chemical formula C6H12. It is a colorless liquid that is insoluble in water and is primarily used in organic synthesis. This compound is also known by other names such as isobutylethene and 4-methylpent-1-ene .
Mechanism of Action
Target of Action
4-Methyl-1-pentene (4MP) is primarily used as a monomer in the polymerization process . Its primary targets are the catalysts used in the polymerization process, such as the α-diimine nickel complex .
Mode of Action
4MP interacts with its targets (catalysts) to form polymers. The polymerization of 4MP with a classical α-diimine nickel complex in the presence of various alkylaluminium compounds has been studied . The polymerization behavior of 4MP is influenced by the type of cocatalyst used .
Biochemical Pathways
The polymerization of 4MP leads to the formation of poly(this compound) (PMP). The structure and properties of PMP are influenced by the melt-draw ratios (MDRs) used in the process . As MDR increases, a transition occurs in PMP from spherulite to platelet structure .
Pharmacokinetics
The physical properties of 4mp, such as its boiling point (3270 ± 03 K) and molecular weight (841595), can influence its behavior in these processes .
Result of Action
The polymerization of 4MP results in the formation of PMP, which has various applications due to its unique properties. For example, PMP films have been characterized by scanning electron microscopy, differential scanning calorimetry, wide-angle X-ray scattering, and mechanical tests .
Action Environment
The polymerization of 4MP is influenced by environmental factors such as temperature and the ratio of alkylaluminium compounds to nickel in the catalyst . Additionally, the melt-draw ratios used in the process can affect the structure and properties of the resulting PMP .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-1-pentene can be synthesized through various methods, including the catalytic dehydrogenation of 4-methyl-1-pentanol. Another method involves the dehydration of 4-methyl-1-pentanol using acidic catalysts such as sulfuric acid or phosphoric acid under controlled temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including this compound, using catalysts such as zeolites at high temperatures .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-pentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-1-pentanol using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to form 4-methylpentane using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: It can undergo halogenation to form compounds like 4-methyl-1-chloropentane when reacted with chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine gas under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Methyl-1-pentanol.
Reduction: 4-Methylpentane.
Substitution: 4-Methyl-1-chloropentane.
Scientific Research Applications
4-Methyl-1-pentene has several scientific research applications:
Comparison with Similar Compounds
1-Pentene: Another alkene with a similar structure but without the methyl group at the fourth position.
2-Methyl-1-butene: A branched isomer of pentene with a methyl group at the second position.
3-Methyl-1-butene: Another branched isomer with a methyl group at the third position.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct properties such as higher thermal stability and chemical resistance compared to its isomers. This makes it particularly valuable in applications requiring high-performance materials .
Properties
IUPAC Name |
4-methylpent-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-4-5-6(2)3/h4,6H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSSPWUEQFSQQG-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=C | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
Record name | 4-METHYL-1-PENTENE | |
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Related CAS |
25068-26-2, 24979-98-4 | |
Record name | Poly(4-methyl-1-pentene) | |
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Record name | 1-Pentene, 4-methyl-, homopolymer, isotactic | |
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DSSTOX Substance ID |
DTXSID3061001 | |
Record name | 4-Methyl-1-pentene | |
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Molecular Weight |
84.16 g/mol | |
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Physical Description |
4-methyl-1-pentene is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] | |
Record name | 4-METHYL-1-PENTENE | |
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Record name | 4-Methyl-1-pentene | |
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Boiling Point |
127.4 to 129.2 °F at 760 mmHg (USCG, 1999) | |
Record name | 4-METHYL-1-PENTENE | |
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Flash Point |
-25 °F (USCG, 1999) | |
Record name | 4-METHYL-1-PENTENE | |
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Density |
0.665 (USCG, 1999) - Less dense than water; will float | |
Record name | 4-METHYL-1-PENTENE | |
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Vapor Pressure |
438.93 mmHg (USCG, 1999), 272.0 [mmHg] | |
Record name | 4-METHYL-1-PENTENE | |
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CAS No. |
691-37-2, 25068-26-2 | |
Record name | 4-METHYL-1-PENTENE | |
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Record name | 4-Methyl-1-pentene | |
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Record name | 4-Methyl-1-pentene | |
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Record name | 4-METHYL-1-PENTENE | |
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Record name | 1-Pentene, 4-methyl- | |
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Record name | 4-methylpent-1-ene | |
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Record name | 4-METHYL-1-PENTENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methyl-1-pentene?
A1: this compound has a molecular formula of C6H12 and a molecular weight of 84.16 g/mol.
Q2: What are some key properties of poly(this compound)?
A2: PMP is known for its high melting point (around 235 °C) [], low density, transparency, chemical resistance, and high permeability to gases []. These properties make it suitable for various applications, including medical devices, food packaging, and electrical insulation.
Q3: How does the structure of PMP relate to its gas permeability?
A3: The rigid, helical structure of PMP chains and the relatively large interstitial spaces within its crystal lattice contribute to its high gas permeability [].
Q4: How does the melt-draw ratio affect the crystalline structure of PMP films?
A4: Increasing the melt-draw ratio during film extrusion significantly influences the crystalline morphology and orientation of PMP films []. An optimal ratio is crucial for achieving desired mechanical and barrier properties.
Q5: What happens to PMP during thermal degradation?
A5: High-resolution thermogravimetry studies reveal that PMP degrades at higher temperatures in nitrogen than in air []. The degradation mechanism and kinetic parameters also differ depending on the atmosphere.
Q6: How does annealing impact the properties of PMP casting films?
A6: Annealing PMP films, both freely and under strain, can significantly alter their crystallinity and orientation []. This process can enhance the mechanical properties and dimensional stability of the films.
Q7: How is this compound produced industrially?
A7: The primary industrial route for this compound production is the catalytic dimerization of propylene []. This process requires specific catalysts and carefully controlled reaction conditions to achieve high selectivity towards the desired product.
Q8: What type of catalysts are used in propylene dimerization to this compound?
A8: Various catalyst systems have been explored, including potassium-copper based catalysts [], hafnocene complexes activated with methylaluminoxane or borate co-catalysts [], and nickel-based systems [].
Q9: What are the challenges in achieving high selectivity towards this compound during propylene dimerization?
A9: The formation of other hexene isomers and heavier oligomers is a significant challenge []. Catalyst selection, reaction conditions, and process optimization are crucial to achieving high selectivity toward this compound.
Q10: What is the role of metallocene catalysts in this compound polymerization?
A10: Metallocene catalysts allow for controlled polymerization of this compound, enabling the synthesis of polymers with specific tacticity, molecular weight, and microstructure [, ]. This control over polymer structure translates to tailored material properties.
Q11: How does the structure of the metallocene catalyst influence the properties of the resulting poly(this compound)?
A11: The ligand framework around the metal center in metallocene catalysts plays a crucial role in controlling the stereochemistry and comonomer incorporation during polymerization, thus affecting the tacticity, molecular weight, and microstructure of the resulting PMP [, ].
Q12: What are the advantages of using metallocene catalysts compared to traditional Ziegler-Natta catalysts for this compound polymerization?
A12: Metallocene catalysts offer greater control over polymer microstructure and allow for the synthesis of polymers with narrow molecular weight distributions and well-defined tacticity [, ].
Q13: Can this compound be copolymerized with other monomers?
A13: Yes, this compound can be copolymerized with other alpha-olefins like ethylene [, , , , ] and propylene [, ], as well as styrene [].
Q14: What is the impact of copolymerizing this compound with ethylene on the polymer properties?
A14: Copolymerization with ethylene can modify the properties of PMP, influencing its melting temperature, crystallinity, and mechanical properties [, , , , ]. The specific impact depends on the ethylene content and the distribution of ethylene units within the copolymer chain.
Q15: What is unique about the microstructure of ethene/4-methyl-1-pentene copolymers synthesized using certain isospecific catalysts?
A15: Studies have shown that highly isospecific catalysts can lead to a "sequential" distribution of comonomers in ethene/4-methyl-1-pentene copolymers, resulting in a microstructure composed of alternating ethene and this compound sequences [].
Q16: Can block copolymers be synthesized using this compound?
A16: Yes, syndiotactic poly(this compound)-based stereoregular diblock copolymers have been successfully synthesized using controlled polymerization techniques like atom transfer radical polymerization []. These block copolymers hold potential for creating self-assembled nanostructured materials.
Q17: What are the advantages of blending poly(this compound) with liquid crystal polymers?
A17: Blending PMP with liquid crystal polymers can significantly reduce melt viscosity and improve processability []. These blends also exhibit interesting rheological properties due to interfacial interactions and slip phenomena.
Q18: What spectroscopic techniques are used to characterize poly(this compound)?
A18: Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, is widely used to determine the tacticity, comonomer sequence distribution, and regioregularity of PMP and its copolymers [, , , , ].
Q19: How is solid-state 13C NMR spectroscopy useful in studying poly(this compound)?
A19: Solid-state 13C NMR provides insights into the chain conformation and crystal packing of PMP in its solid state []. This technique helps understand the relationships between polymer structure, morphology, and material properties.
Q20: What are some emerging applications of poly(this compound) in high-energy storage?
A20: Functionalized PMP ionomers are being investigated as potential dielectric materials for high-energy storage applications []. These materials show promising properties such as high dielectric constant, breakdown strength, and energy storage capacity.
Q21: What are the advantages of using poly(this compound) in membrane separation technologies?
A21: The inherent high gas permeability of PMP makes it attractive for membrane-based gas separation []. Surface modification and the creation of composite membranes with PMP as a selective layer are active research areas.
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